

# A Comparative Analysis of RG7800 and Risdiplam: Structural and Functional Distinctions

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Spinal Muscular Atrophy (SMA) is an autosomal recessive neuromuscular disorder resulting from insufficient levels of the Survival Motor Neuron (SMN) protein. The development of small molecules that modulate the splicing of the SMN2 gene to increase the production of functional SMN protein represents a significant therapeutic advancement. This guide provides a detailed comparison of two such molecules: RG7800 (RO6885247) and its structurally optimized successor, risdiplam (RG7916, Evrysdi®). Risdiplam was developed to improve upon the efficacy, safety, and pharmacokinetic properties of RG7800. This document outlines their structural differences, comparative efficacy, selectivity, and safety profiles, supported by experimental data and methodologies.

### **Structural Differences**

Risdiplam is a structural analog of RG7800, developed through a chemical optimization program aimed at enhancing its therapeutic profile. While both molecules are orally bioavailable SMN2 pre-mRNA splicing modifiers, key structural modifications were made to risdiplam to improve its properties. Risdiplam was designed with enhanced specificity for SMN2 exon 7 splicing, a more favorable pharmacokinetic and pharmacodynamic profile, and an



improved safety window, particularly concerning the off-target retinal effects observed in preclinical studies with RG7800.[1]

### **Mechanism of Action**

Both RG7800 and risdiplam act by modifying the splicing of SMN2 pre-messenger RNA (pre-mRNA) to promote the inclusion of exon 7. This is crucial as the SMN2 gene predominantly produces a truncated, non-functional SMN protein due to the exclusion of this exon. The inclusion of exon 7 leads to the production of full-length, functional SMN protein.

These molecules bind to two specific sites on the SMN2 pre-mRNA:

- The 5' splice site (5'ss) of intron 7: This interaction stabilizes the U1 small nuclear ribonucleoprotein (snRNP) complex at the splice site, which is a critical step in spliceosome assembly.[2]
- An exonic splicing enhancer (ESE2) within exon 7: Binding to this site is thought to displace inhibitory splicing factors, such as heterogeneous nuclear ribonucleoprotein G (hnRNP G), further facilitating the recognition of the exon by the splicing machinery.[2]

By binding to these two sites, RG7800 and risdiplam effectively strengthen the weak splice site of SMN2 exon 7, leading to its inclusion in the mature mRNA and a subsequent increase in functional SMN protein levels.[2]





Click to download full resolution via product page

Fig. 1: Mechanism of SMN2 Splicing Modification.

### **Comparative Efficacy**

Both RG7800 and risdiplam have demonstrated the ability to increase full-length SMN2 mRNA and SMN protein levels. Risdiplam, however, was developed for higher potency and efficacy.



| Parameter                          | RG7800                                                              | Risdiplam                                                                                     | Reference |
|------------------------------------|---------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|-----------|
| SMN Protein Increase<br>(Clinical) | ~2-fold increase in<br>blood of SMA patients<br>after 12 weeks.     | Median ~2.1-fold increase in blood of SMA patients after 4 weeks.                             | [3]       |
| SMN2 mRNA<br>Increase (Clinical)   | Dose-dependent increase in full-length SMN2 mRNA in healthy adults. | An 18.0 mg dose led<br>to a 41% increase in<br>full-length SMN2<br>mRNA in healthy<br>adults. | [3][4]    |
| Preclinical Efficacy               | Demonstrated efficacy<br>in cellular and mouse<br>models of SMA.    | Higher in vitro and in vivo efficacy in cellular and mouse models of SMA compared to RG7800.  | [1]       |

### **Selectivity Profile**

A key differentiator between the two molecules is their selectivity. While both compounds can affect the splicing of other genes, risdiplam was optimized to have a higher specificity for SMN2.

| Off-Target<br>Gene                              | RG7800                               | Risdiplam                                                                  | Implication           | Reference |
|-------------------------------------------------|--------------------------------------|----------------------------------------------------------------------------|-----------------------|-----------|
| FOXM1<br>(Forkhead box<br>protein M1)           | Promoted alternative splicing.       | Similar off-target effects, but with enhanced ontarget potency.            | Cell cycle regulation | [3][5][6] |
| MADD (MAP<br>Kinase Activating<br>Death Domain) | Promoted<br>alternative<br>splicing. | Similar off-target<br>effects, but with<br>enhanced on-<br>target potency. | Apoptosis             | [3][5][6] |



The improved selectivity of risdiplam contributes to its enhanced safety profile.

### **Pharmacokinetics**

Both molecules are orally bioavailable and can cross the blood-brain barrier, allowing for systemic distribution. Risdiplam was developed to have an improved pharmacokinetic profile.

| Parameter       | RG7800                   | Risdiplam                                                                                | Reference |
|-----------------|--------------------------|------------------------------------------------------------------------------------------|-----------|
| Bioavailability | Orally bioavailable.     | Orally bioavailable.                                                                     | [1][5]    |
| Distribution    | Systemic, including CNS. | Systemic, with distribution to the CNS and peripheral tissues.                           | [1]       |
| Metabolism      | -                        | Primarily metabolized<br>by FMO1 and FMO3,<br>with a minor<br>contribution from<br>CYPs. | [4]       |
| Half-life       | -                        | ~40-69 hours in healthy adults.                                                          | [4]       |

### **Safety Profile**

The primary reason for the discontinuation of RG7800 development was a safety concern identified in preclinical studies.



| Safety Finding   | RG7800                                                                                      | Risdiplam                                                                                   | Reference |
|------------------|---------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|-----------|
| Retinal Toxicity | Non-reversible histological changes in the retina of monkeys in long-term toxicity studies. | Larger safety window with no retinal toxicity observed in patients at the therapeutic dose. | [3]       |
| Male Fertility   | Changes in germ cells in the testes of monkeys and rats.                                    | Similar changes<br>observed in preclinical<br>models.                                       | [6]       |

# Experimental Protocols In Vitro Splicing Assay

This assay is used to determine the ability of a compound to modify the splicing of SMN2 premRNA in a cell-free system.

- Nuclear Extract Preparation: HeLa cell nuclear extracts are prepared as a source of splicing factors.
- pre-mRNA Substrate: A radiolabeled SMN2 minigene transcript containing exon 7 and flanking intronic sequences is synthesized in vitro.
- Splicing Reaction: The radiolabeled pre-mRNA is incubated with the HeLa nuclear extract,
   ATP, and varying concentrations of the test compound (RG7800 or risdiplam).
- RNA Extraction and Analysis: RNA is extracted from the reaction mixture and analyzed by denaturing polyacrylamide gel electrophoresis.
- Quantification: The relative abundance of the spliced mRNA isoforms (with and without exon
   7) is quantified by autoradiography to determine the dose-dependent effect of the compound on exon 7 inclusion.





Click to download full resolution via product page

Fig. 2: In Vitro Splicing Assay Workflow.

### **Western Blot for SMN Protein Quantification**

This method is used to measure the levels of SMN protein in cells or tissues following treatment with a splicing modifier.



- Cell/Tissue Lysis: SMA patient-derived fibroblasts or tissue samples from animal models are lysed to extract total protein. A common lysis buffer is RIPA buffer supplemented with protease inhibitors.
- Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
- SDS-PAGE: Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
- · Immunoblotting:
  - The membrane is blocked to prevent non-specific antibody binding.
  - The membrane is incubated with a primary antibody specific for the SMN protein.
  - A primary antibody against a housekeeping protein (e.g., β-actin or β-tubulin) is used as a loading control.
  - The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibodies.
- Detection and Quantification: A chemiluminescent substrate is added, and the light emitted is captured. The intensity of the bands corresponding to the SMN protein and the loading control is quantified, and the SMN protein levels are normalized to the loading control.

### Conclusion

Risdiplam represents a significant advancement over its predecessor, RG7800, as a therapeutic agent for Spinal Muscular Atrophy. Through targeted chemical modifications, risdiplam exhibits enhanced efficacy, a superior selectivity profile, and an improved safety margin, particularly with the mitigation of the retinal toxicity that halted the development of RG7800. The comparative data underscores the value of iterative drug design in developing safer and more effective treatments for genetic disorders.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of RG7800 and Risdiplam: Structural and Functional Distinctions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14002952#structural-differences-between-rg7800-and-risdiplam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com